
1-(3,4-Dimethoxyphenyl)propan-1-ol
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)propan-1-ol, also known as 3,4-dimethoxybenzyl alcohol, is a type of phenolic alcohol that is used in many scientific and industrial applications. It is a colorless, volatile liquid with a sweet, herbal odor, and it is soluble in both water and alcohol. It is a common ingredient in fragrances, flavorings, and pharmaceuticals, and it is also used as a solvent for various reactions. 3,4-Dimethoxybenzyl alcohol has a wide range of applications from synthetic organic chemistry to pharmacology and biochemistry.
Applications De Recherche Scientifique
Organic Synthesis
The compound 1-(3,4-Dimethoxyphenyl)propan-1-ol can be used in organic synthesis . For instance, it can be used as a starting material or intermediate in the synthesis of more complex organic compounds .
Preparation of Bioactive Compounds
This compound can be used in the preparation of potential bioactive compounds . For example, it has been used in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a potential bioactive compound .
Catalytic Protocols
The compound can be used in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . For example, it has been used in the Michael addition of N-heterocycles to chalcones .
Green Chemistry
The compound can be used in green chemistry, as the synthetic reactions involving this compound have good green metrics . This means that the reactions are environmentally friendly, using less hazardous substances and producing less waste .
Study of Reaction Mechanisms
The compound can be used in the study of reaction mechanisms. For example, the retro-Michael reaction of this compound has been studied .
Preparation of N-Heterocycles
The compound can be used in the preparation of N-heterocycles . N-heterocycles are important structures in natural products and biologically active synthetic compounds .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXSFKGIICIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386305 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propan-1-ol | |
CAS RN |
10548-83-1 | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the blood-brain barrier permeability of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-ol, particularly those found in natural sources like nutmeg?
A1: Understanding the blood-brain barrier (BBB) permeability of a compound is crucial when investigating its potential to exert effects on the central nervous system (CNS). [] This is particularly relevant for compounds derived from natural sources like nutmeg (Myristica fragrans), which has a history of traditional use for its purported CNS effects. [] By studying the BBB permeability of 1-(3,4-Dimethoxyphenyl)propan-1-ol and its structural analogs found in nutmeg, researchers can gain insights into:
Q2: The research highlights that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol, a structural analog of 1-(3,4-Dimethoxyphenyl)propan-1-ol, shows moderate to high BBB permeability and utilizes P-glycoprotein for transport. What are the implications of this finding?
A2: The discovery that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol exhibits moderate to high BBB permeability and interacts with P-glycoprotein, an efflux transporter at the BBB, has several important implications: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



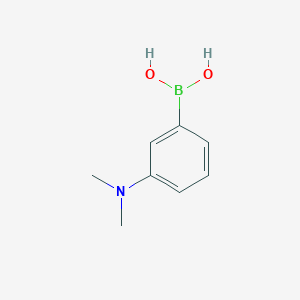


![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
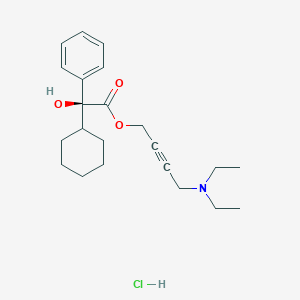

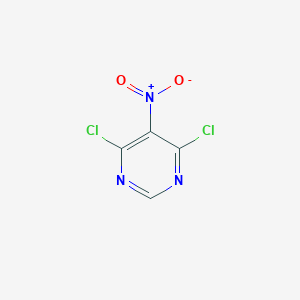
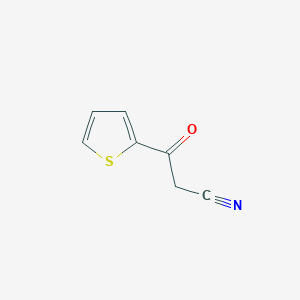
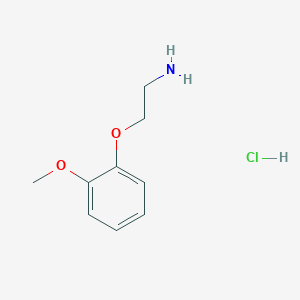


![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)